molecular formula C10H11BrN2OS B1409533 4-(6-Bromopyridine-2-carbonyl)thiomorpholine CAS No. 1691610-78-2

4-(6-Bromopyridine-2-carbonyl)thiomorpholine

Cat. No.: B1409533
CAS No.: 1691610-78-2
M. Wt: 287.18 g/mol
InChI Key: VHHXVTRWIKFOLF-UHFFFAOYSA-N
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Description

4-(6-Bromopyridine-2-carbonyl)thiomorpholine is a chemical compound with the molecular formula C10H11BrN2OS and a molecular weight of 287.18 g/mol It is characterized by the presence of a bromopyridine moiety attached to a thiomorpholine ring via a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Bromopyridine-2-carbonyl)thiomorpholine typically involves the reaction of 6-bromopyridine-2-carboxylic acid with thiomorpholine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(6-Bromopyridine-2-carbonyl)thiomorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Substituted pyridine derivatives.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Alcohol derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

4-(6-Bromopyridine-2-carbonyl)thiomorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(6-Bromopyridine-2-carbonyl)thiomorpholine depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific enzymes or receptors, modulating their activity. The bromopyridine moiety can interact with aromatic residues in proteins, while the thiomorpholine ring can form hydrogen bonds or hydrophobic interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

    4-(6-Chloropyridine-2-carbonyl)thiomorpholine: Similar structure but with a chlorine atom instead of bromine.

    4-(6-Fluoropyridine-2-carbonyl)thiomorpholine: Similar structure but with a fluorine atom instead of bromine.

    4-(6-Methylpyridine-2-carbonyl)thiomorpholine: Similar structure but with a methyl group instead of bromine.

Uniqueness

4-(6-Bromopyridine-2-carbonyl)thiomorpholine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions, such as Suzuki-Miyaura coupling, that are not as readily accessible with other halogenated derivatives. The bromine atom also influences the compound’s electronic properties, making it a valuable intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

(6-bromopyridin-2-yl)-thiomorpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2OS/c11-9-3-1-2-8(12-9)10(14)13-4-6-15-7-5-13/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHXVTRWIKFOLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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